2-Methylbenzyl cyanide

Description

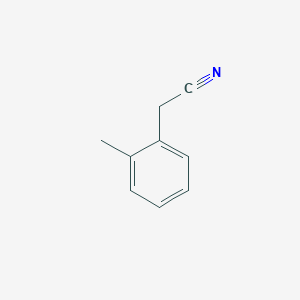

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGVPDQNPUQRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176898 | |

| Record name | Acetonitrile, o-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22364-68-7 | |

| Record name | 2-Methylphenylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22364-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(o-Tolyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022364687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, o-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(O-TOLYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P36Y8LY38Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Methylbenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylbenzyl cyanide (also known as o-tolylacetonitrile), a versatile intermediate in organic synthesis. This document details its chemical and physical properties, outlines a standard laboratory synthesis protocol, and includes relevant safety information.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is an aromatic nitrile that serves as a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The nitrile functional group's versatility allows for its conversion into other key functional groups such as carboxylic acids, amides, and amines.[1]

The unique ortho-position of the methyl group on the benzene ring influences its steric and electronic properties, distinguishing it from its meta and para isomers and affecting its reactivity in chemical syntheses.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22364-68-7 | [3][4][5] |

| IUPAC Name | 2-(2-methylphenyl)acetonitrile | [3][6] |

| Synonyms | o-Tolylacetonitrile, 2-Methylbenzeneacetonitrile, o-Methylbenzyl Cyanide | [3][5] |

| Molecular Formula | C₉H₉N | [3][5][7] |

| Molecular Weight | 131.17 g/mol | [3][5] |

| Appearance | Clear colorless to orange-reddish liquid | [2] |

| Density | 1.056 g/mL at 25 °C | [2][4] |

| Boiling Point | 244-250 °C | [4] |

| Melting Point | 58 - 59 °C | [8] |

| Flash Point | >110 °C | [4][9] |

| Solubility | Slightly soluble in water. Soluble in benzene, ethyl ether, and ethanol. | [2][4] |

| Refractive Index | 1.5264-1.5284 | [4] |

Synthesis of this compound

The most common method for synthesizing this compound is through the nucleophilic substitution reaction between a 2-methylbenzyl halide (typically chloride or bromide) and an alkali metal cyanide, such as sodium or potassium cyanide.[1] The reaction is often carried out in a polar aprotic solvent or with the use of a phase-transfer catalyst to improve yield and reaction rate.[1]

Below is a detailed experimental protocol based on a cited synthesis procedure.[10]

Experimental Protocol: Synthesis from 2-Methylbenzyl Chloride

Materials:

-

2-Methylbenzyl chloride (o-methylbenzyl chloride)

-

Sodium cyanide (NaCN)

-

Quaternary ammonium salt catalyst (e.g., tetramethylammonium chloride)

-

Alkali binding agent (e.g., ferric chloride)

-

Boric acid

-

Water

-

Reaction flask (e.g., 3000 L for the specified scale, adaptable for laboratory scale)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a suitable reaction flask, prepare a 25% aqueous solution of sodium cyanide. For a reaction at the 11 mol scale of the starting material, this would involve dissolving the appropriate amount of sodium cyanide in water.[10]

-

Addition of Reactants: Increase the temperature of the sodium cyanide solution to 30°C.[10]

-

Begin the dropwise addition of 2-methylbenzyl chloride.[10]

-

Concurrently, add the quaternary ammonium salt catalyst, the alkali binding agent, and boric acid to the reaction mixture.[10]

-

Reaction Conditions: Maintain the reaction temperature at 30°C.[10]

-

Monitoring the Reaction: Monitor the progress of the reaction by checking the concentration of the starting material, 2-methylbenzyl chloride. The reaction is considered complete when the content of 2-methylbenzyl chloride is less than 0.1%.[10]

-

Work-up: Once the reaction is complete, add water to the reaction vessel and allow the mixture to stand for one hour to facilitate layer separation.[10]

-

Separate the organic layer containing the this compound.[10]

-

Purification: Purify the crude this compound by distillation to obtain the final product.[10]

A similar, well-established procedure for the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide in an alcohol-water solvent system can also be adapted.[11] This involves refluxing the reactants, followed by distillation of the alcohol, separation of the crude product, and purification by vacuum distillation.[11]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][12] It is harmful if swallowed, in contact with skin, or if inhaled.[4][13] It can cause skin and serious eye irritation.[12][13]

Personal Protective Equipment (PPE):

-

Wear suitable protective clothing and gloves.[4]

-

Use appropriate eye and face protection (safety goggles or a face shield).[8]

-

In case of insufficient ventilation, wear suitable respiratory equipment.[8]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[12]

-

In case of eye contact: Rinse cautiously with water for several minutes.[12]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[12]

-

If swallowed: Call a poison center or doctor/physician if you feel unwell.[12]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12][14]

Applications in Research and Development

This compound is a key intermediate in organic synthesis.[2] Its applications include:

-

Pharmaceutical Synthesis: It serves as a precursor for various active pharmaceutical ingredients.[1]

-

Agrochemical Production: It is used in the manufacturing of certain pesticides and herbicides.[1]

-

Fine Chemicals: The nitrile group can be readily transformed, making it a versatile component in the synthesis of more complex molecules.[1]

-

Chemical Research: It is utilized in studies exploring the reactivity of nitriles and for developing new synthetic methodologies.[3] Research has also been conducted on the interaction of this compound with microbial nitrile-converting enzymes.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 22364-68-7 [chemicalbook.com]

- 3. Buy this compound | 22364-68-7 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. This compound [webbook.nist.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound(22364-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 2-methyl benzyl cyanide, 22364-68-7 [thegoodscentscompany.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

physiochemical properties of o-tolylacetonitrile

An In-depth Technical Guide to the Physicochemical Properties of o-Tolylacetonitrile

Introduction

o-Tolylacetonitrile, also known by its IUPAC name 2-(2-methylphenyl)acetonitrile, is an organic compound with the chemical formula C₉H₉N.[1][2][3] It belongs to the class of aromatic nitriles and is a colorless to light-yellow or orange-reddish liquid at room temperature.[4][5] This compound serves as a valuable intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and chemical industries. A thorough understanding of its physicochemical properties is essential for its effective use in research and development, particularly in drug discovery and process chemistry.

This technical guide provides a comprehensive overview of the core physicochemical properties of o-tolylacetonitrile, detailed experimental protocols for their determination, and visual workflows to aid in the practical application of these methods.

Physicochemical Properties

The key physicochemical properties of o-tolylacetonitrile are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 2-(2-methylphenyl)acetonitrile | [1][2][3] |

| CAS Number | 22364-68-7 | [1][2][4] |

| Molecular Formula | C₉H₉N | [1][2][6][7] |

| Molecular Weight | 131.18 g/mol | [2][6] |

| Appearance | Clear colorless to orange-reddish liquid | [4] |

| Boiling Point | 240 - 250 °C | [4][5] |

| Density | 1.024 - 1.05 g/cm³ | [4][5] |

| Solubility in Water | Insoluble | [5] |

| Solubility in Organic Solvents | Soluble in benzene, ethanol, and ether | [4][5] |

| Flash Point | >100 °C | [4][5] |

| Refractive Index | 1.5264 - 1.5284 | [4] |

| Storage Temperature | Room temperature, sealed in a dry environment |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of o-tolylacetonitrile.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8]

Methodology:

-

Sample Preparation: A small quantity (a few milliliters) of o-tolylacetonitrile is placed into a small test tube or fusion tube.[8][9]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the liquid with the open end submerged.[8]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with paraffin oil).[8][10]

-

Heating: The heating bath is gently and slowly heated.[8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8] Heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Determination of Density

The density of a liquid is its mass per unit volume.[12]

Methodology:

-

Weighing the Pycnometer: A clean, dry pycnometer (or a graduated cylinder) is weighed accurately on an analytical balance.[12][13]

-

Filling the Pycnometer: The pycnometer is filled with o-tolylacetonitrile.

-

Weighing the Filled Pycnometer: The pycnometer containing the liquid is weighed again.

-

Volume Determination: The volume of the o-tolylacetonitrile is determined. If a pycnometer of known volume is used, this step is straightforward. If a graduated cylinder is used, the volume is read directly from the markings.[12]

-

Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the liquid, and then dividing this mass by the volume of the liquid.[14][15]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[16]

Methodology:

-

Solvent Preparation: A known volume of the solvent (e.g., water, ethanol, benzene) is placed in a test tube or flask.[17]

-

Temperature Control: The temperature of the solvent is measured and maintained at a constant value.[16]

-

Solute Addition: A small, measured amount of o-tolylacetonitrile is added to the solvent.

-

Mixing: The mixture is shaken vigorously to facilitate dissolution.[17]

-

Observation: The process of adding the solute is repeated until no more solute dissolves, and a saturated solution is formed.

-

Quantification: The total amount of dissolved solute is determined to express the solubility, often in terms of grams of solute per 100 mL of solvent.

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[18][19]

Methodology:

-

Sample Preparation: The o-tolylacetonitrile sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).[20] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Transfer to NMR Tube: The solution is transferred to a clean, dry NMR tube.[20]

-

Instrument Setup: The NMR tube is placed in the spectrometer's magnet.

-

Data Acquisition: The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and recorded.[21]

-

Data Processing: The raw data is processed using a Fourier transform to generate the NMR spectrum.

-

Spectral Analysis: The chemical shifts, integration, and coupling patterns in the ¹H and ¹³C NMR spectra are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.[22]

Methodology:

-

Sample Preparation: For a liquid sample like o-tolylacetonitrile, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[23] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the liquid is placed directly on the ATR crystal.[24]

-

Background Spectrum: A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded.

-

Sample Spectrum: The sample is placed in the IR beam path, and the sample spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Spectral Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.[25]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[26]

Methodology:

-

Sample Introduction: A small amount of the o-tolylacetonitrile sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).

-

Ionization: The sample molecules are ionized in the ion source using a suitable method, such as Electron Impact (EI) or Chemical Ionization (CI).[27]

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge (m/z) ratio.[28]

-

Detection: The separated ions are detected, and their abundance is measured.

-

Data Analysis: The resulting mass spectrum, a plot of ion intensity versus m/z, is analyzed to determine the molecular weight and fragmentation pattern of the compound.

References

- 1. pschemicals.com [pschemicals.com]

- 2. CAS RN 22364-68-7 | Fisher Scientific [fishersci.ca]

- 3. 2-(o-Tolyl)acetonitrile | C9H9N | CID 31155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(o-Tolyl)acetonitrile, CAS No. 22364-68-7 - iChemical [ichemical.com]

- 5. 2-(O-Tolyl)Acetonitrile Supplier in China | Properties, Uses, Safety Data & Price | Buy High-Purity o-Tolylacetonitrile Online [nj-finechem.com]

- 6. chemscene.com [chemscene.com]

- 7. GSRS [precision.fda.gov]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 13. scribd.com [scribd.com]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 15. wjec.co.uk [wjec.co.uk]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 23. webassign.net [webassign.net]

- 24. emeraldcloudlab.com [emeraldcloudlab.com]

- 25. amherst.edu [amherst.edu]

- 26. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 28. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

2-Methylbenzyl cyanide CAS number 22364-68-7

An In-depth Technical Guide on 2-Methylbenzyl Cyanide CAS Number: 22364-68-7 Synonyms: o-Tolylacetonitrile, 2-Methylphenylacetonitrile, o-Xylyl cyanide

This technical guide offers a comprehensive overview of this compound, a pivotal chemical intermediate in organic synthesis. It is tailored for an audience of researchers, scientists, and professionals in the field of drug development, providing essential data on its properties, synthesis, reactivity, and safe handling.

Physicochemical Properties

This compound is a pale yellow liquid under standard conditions. Its key physical and chemical properties are summarized below, offering a foundation for its use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N | [1] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| Boiling Point | 244-250 °C | [3] |

| Density | 1.056 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.5264 - 1.5284 | [3] |

| Flash Point | >110 °C | [3] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, and benzene. | [3] |

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic methods. The following table outlines the characteristic data for its identification.

| Spectroscopy | Key Peaks / Shifts (Predicted & Observed) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 4H, Ar-H), 3.71 (s, 2H, CH₂CN), 2.38 (s, 3H, Ar-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.6 (Ar-C), 131.0 (Ar-C), 130.8 (Ar-CH), 128.5 (Ar-CH), 127.4 (Ar-CH), 127.0 (Ar-CH), 117.8 (CN), 21.5 (CH₂), 19.1 (CH₃).[5][6] |

| IR Spectroscopy (Neat) | ν (cm⁻¹): 3050-3010 (Ar C-H stretch), 2930-2850 (Aliphatic C-H stretch), 2250 (C≡N stretch, strong), 1605, 1495 (C=C aromatic ring stretch).[7][8] |

| Mass Spectrometry (EI) | m/z (%): 131 (M⁺, base peak), 116 ([M-CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion).[2] |

Synthesis Protocol: Cyanation of 2-Methylbenzyl Chloride

A standard and efficient method for preparing this compound is through the nucleophilic substitution of 2-methylbenzyl chloride with an alkali metal cyanide.

Experimental Methodology

-

Objective: To synthesize this compound via nucleophilic substitution.

-

Reactants: 2-Methylbenzyl chloride, Sodium Cyanide (NaCN).

-

Solvent: Dimethyl sulfoxide (DMSO) or an aqueous ethanol mixture.

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, separatory funnel, distillation apparatus.

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water. Add ethanol (or DMSO) to the flask.

-

Addition of Substrate: While stirring the cyanide solution, add 2-methylbenzyl chloride (1.0 equivalent) dropwise at room temperature.

-

Reaction: Gently heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.

-

Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Washing and Drying: Combine all organic extracts and wash them with 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Safety Precaution: This procedure involves highly toxic sodium cyanide. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles). Acidic conditions must be avoided to prevent the formation of lethal hydrogen cyanide gas.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development & Key Transformations

The nitrile functional group in this compound is a versatile synthon, allowing for its conversion into several other key functional groups. This versatility makes it a valuable starting material for the synthesis of complex pharmaceutical scaffolds.

Core Reaction Pathways

Caption: Key synthetic transformations of this compound.

-

Hydrolysis: The nitrile group can be fully hydrolyzed under acidic or basic conditions to yield 2-methylphenylacetic acid . This carboxylic acid is a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Reduction: Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the nitrile to the corresponding primary amine, 2-(2-methylphenyl)ethylamine . This amine is a building block for various physiologically active compounds, including central nervous system (CNS) agents.

-

Grignard Reaction: Reaction with Grignard reagents (R-MgX) followed by aqueous workup leads to the formation of ketones , providing a pathway to more complex carbon skeletons.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. This compound [webbook.nist.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

A Technical Guide to the Spectroscopic Data of 2-Methylbenzyl Cyanide

This guide provides a comprehensive overview of the spectroscopic data for 2-methylbenzyl cyanide, tailored for researchers, scientists, and professionals in drug development. It includes detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: 2-(2-methylphenyl)acetonitrile

dot

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections present the NMR, IR, and MS data for this compound in a structured format.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[4][5]

¹H NMR Spectrum Data [6]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.29 - 7.15 | m | 4H | Aromatic protons (C₆H₄) |

| 3.71 | s | 2H | Methylene protons (-CH₂CN) |

| 2.38 | s | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectrum Data

Note: Specific experimental ¹³C NMR data for this compound was not explicitly found in the search results. The following are predicted values and typical ranges.

| Chemical Shift (ppm) | Assignment |

| ~136 | Quaternary aromatic carbon (C-CH₃) |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~134 | Quaternary aromatic carbon (C-CH₂CN) |

| ~118 | Nitrile carbon (-CN) |

| ~21 | Methylene carbon (-CH₂CN) |

| ~19 | Methyl carbon (-CH₃) |

IR spectroscopy is used to identify functional groups within a molecule.[7][8] The data below is from a gas-phase spectrum.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2930 | Medium | Aliphatic C-H stretch |

| ~2250 | Strong | C≡N (nitrile) stretch |

| ~1605, 1495, 1460 | Strong to Medium | Aromatic C=C ring stretch |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9][10] The following data is from an electron ionization (EI) mass spectrum.[2]

| m/z | Relative Intensity (%) | Assignment |

| 131 | ~100 | [M]⁺ (Molecular Ion) |

| 130 | ~80 | [M-H]⁺ |

| 116 | ~40 | [M-CH₃]⁺ |

| 91 | ~50 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | ~25 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard.[11]

-

Transfer: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[4]

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer. For ¹³C, a proton-decoupled spectrum is typically obtained.[5]

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methylene chloride.[12]

-

Film Formation: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[12]

-

Solvent Evaporation: Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[12]

-

Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[12]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[9]

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[9][13]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).[9]

-

Detection: Detect the ions to generate the mass spectrum.[9]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a possible fragmentation pathway for this compound.

dot

Caption: General workflow for spectroscopic analysis.

dot

Caption: A possible fragmentation pathway for this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. PubChemLite - this compound (C9H9N) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. This compound(22364-68-7) 1H NMR [m.chemicalbook.com]

- 7. amherst.edu [amherst.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. web.mit.edu [web.mit.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Methylbenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Methylbenzyl cyanide (CAS No. 22364-68-7), a key intermediate in the synthesis of various organic compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the compound's physicochemical properties to inform its handling, storage, and application in synthetic processes.

Physicochemical Properties

This compound, also known as o-tolylacetonitrile, is a clear, colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N | [2][3][4][5][6] |

| Molecular Weight | 131.17 g/mol | [3][4][5][7][8] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Boiling Point | 244-250 °C | [3][7][8] |

| Density | 1.056 g/mL at 25 °C | [7][8][9] |

| Refractive Index | 1.5264-1.5284 | [7][8][9] |

| Flash Point | >110 °C | [3][7][8] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction media. While extensive quantitative data is limited in publicly available literature, the following tables summarize the known qualitative and estimated quantitative solubility information.

Aqueous Solubility

This compound is generally described as being slightly soluble in water.[1][7][8][9][10] An estimated value for its solubility in water is provided below.

| Solvent | Temperature | Solubility | Reference |

| Water | 25 °C | 780.3 mg/L (estimated) | [11] |

Organic Solvent Solubility

The compound exhibits good solubility in a range of common organic solvents.

| Solvent | Solubility | Reference |

| Benzene | Soluble | [7][8][9][10] |

| Diethyl Ether | Soluble | [7][8][9][10] |

| Ethanol | Soluble | [7][8][9][10] |

Due to the lack of specific quantitative solubility data in a broader range of organic solvents, a generalized experimental protocol for determining solubility is provided in Section 4.1.

Stability Profile

Understanding the stability of this compound under various conditions is crucial for ensuring its integrity during storage and use.

General Stability

This compound is reported to be stable under normal temperatures and pressures.[1] However, it is incompatible with a number of substance classes.

| Incompatible Materials |

| Strong Acids |

| Strong Bases |

| Strong Oxidizing Agents |

| Strong Reducing Agents |

Stability Under Different Conditions

-

pH Stability (Hydrolysis): Nitriles are susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis proceeds in two stages, first forming an amide intermediate, which is then further hydrolyzed to a carboxylic acid (or its salt).[12][13][14][15][16] Under acidic conditions, the final product is 2-methylphenylacetic acid and an ammonium salt.[13] In the presence of a base, the reaction yields the salt of 2-methylphenylacetic acid and ammonia.[13] The reaction rate is generally slow at neutral pH and is accelerated by heat and the presence of strong acids or bases.

-

Photostability: While specific photostability studies on this compound are not widely published, substituted benzyl compounds can be susceptible to photodegradation. The energy from UV or visible light can potentially lead to the cleavage of bonds, initiating radical reactions or other transformations.[17]

-

Thermal Stability: The compound is combustible but does not ignite readily.[1] Upon heating, vapors may form explosive mixtures with air.[1] Thermal decomposition is expected to occur at elevated temperatures, leading to the formation of hazardous products.

| Condition | Potential Degradation Products | Reference |

| Thermal Decomposition | Carbon monoxide, Oxides of nitrogen, Irritating and toxic fumes and gases, Carbon dioxide | [1][18] |

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of chemical compounds like this compound.

Determination of Solubility

The following protocol is a generalized approach based on established methods for determining the solubility of organic compounds.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, isopropanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

-

Filter the collected supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilute the filtered solution with the solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Determine the concentration of this compound in the diluted sample by comparing its response to a calibration curve prepared with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Stability Assessment (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following is a general protocol for conducting such studies.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: Dissolve this compound in a solution of a strong acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a solution of a strong base (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Expose a solid or solution sample of the compound to high temperatures (e.g., 80 °C, 100 °C) for a specified duration.

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., xenon lamp) that mimics sunlight, with a parallel sample protected from light as a control.

Procedure:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

-

Stress Application: Expose the samples to the defined stress conditions for various time points.

-

Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration. Analyze the stressed samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector).

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent compound.

-

Observe the formation of any degradation products.

-

Calculate the percentage of degradation.

-

Attempt to identify the major degradation products using techniques like LC-MS.

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the analysis of this compound.

Caption: General hydrolysis pathway of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Logical flow for conducting forced degradation studies.

References

- 1. This compound(22364-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 22364-68-7 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C9H9N) [pubchemlite.lcsb.uni.lu]

- 5. Buy this compound | 22364-68-7 [smolecule.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 22364-68-7 [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 2-methyl benzyl cyanide, 22364-68-7 [thegoodscentscompany.com]

- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 17. Substituent Effects on the Photocleavage of Benzyl-Sulfur Bonds. Observation of the "Meta Effect" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methylbenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Methylbenzyl cyanide (also known as o-tolylacetonitrile). The information is intended for use in research, organic synthesis, and pharmaceutical development.

Molecular Structure and Properties

This compound is an aromatic nitrile with a molecular structure consisting of a benzene ring substituted with a methyl group and a cyanomethyl group at the ortho positions.[1] This substitution pattern distinguishes it from its meta and para isomers, influencing its steric effects and chemical reactivity.[2]

The molecular formula for this compound is C9H9N.[2][3] Its structure is confirmed by its IUPAC name, 2-(2-methylphenyl)acetonitrile, and its SMILES notation, CC1=CC=CC=C1CC#N.[2]

The key properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C9H9N | [2][3][4][5] |

| Molecular Weight | 131.17 g/mol | [2][3] |

| CAS Number | 22364-68-7 | [2][3][4] |

| Appearance | Colorless to pale yellow or orange-reddish liquid | [1][6][7] |

| Density | 1.056 g/mL at 25 °C | [5][6] |

| Melting Point | 58 - 59 °C | [8] |

| Boiling Point | 244 - 250 °C | [5] |

| Flash Point | > 110 °C (> 230 °F) | [5][9] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, and benzene | [5][6][8] |

| Refractive Index | 1.52600 to 1.52800 @ 20.00 °C | [9] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through a nucleophilic substitution reaction.[1] The most common method involves the reaction of a 2-methylbenzyl halide (such as chloride or bromide) with a cyanide salt like sodium cyanide or potassium cyanide.[1]

This protocol describes the synthesis of this compound using 2-methylbenzyl chloride and an aqueous solution of sodium cyanide.

Materials:

-

3000 L Reaction Flask

-

2-Methylbenzyl chloride (1540g, 11 mol)

-

25% Sodium cyanide aqueous solution (2352g, containing 12 mol NaCN)

-

Quaternary ammonium salt catalyst (e.g., Tetramethylammonium chloride, 9.24g)

-

Alkali binding agent (e.g., Ferric chloride, 8.91g, 0.055 mol)

-

Boric acid (6.71g, 0.11 mol)

-

Water

Procedure:

-

Charge the 3000 L reaction flask with 2352g of the 25% sodium cyanide aqueous solution.[10]

-

Increase the temperature of the solution to 30°C.[10]

-

Begin a dropwise addition of 1540g of o-methylbenzyl chloride to the reaction flask.[10]

-

Concurrently, add the catalyst (9.24g tetramethylammonium chloride), the alkali binding agent (8.91g ferric chloride), and the boric acid (6.71g).[10]

-

Maintain the reaction temperature at 30°C throughout the addition.[10]

-

Monitor the reaction progress. The reaction is considered complete when the concentration of o-methylbenzyl chloride is less than 0.1%.[10]

-

Once the reaction is complete, add water to the container and allow the mixture to stand for one hour to facilitate layer separation.[10]

-

Separate the organic layer from the aqueous layer.

-

Purify the crude product via distillation to obtain pure o-methylbenzyl acetonitrile.[10]

Key Applications

The versatility of the nitrile functional group, which can be readily converted into amines, amides, or carboxylic acids, makes this compound a valuable intermediate in various synthetic applications.[1]

-

Organic Synthesis: It serves as a crucial intermediate and raw material in the synthesis of fine chemicals and dyestuffs.[6][7]

-

Pharmaceuticals: It is a precursor for the development of various pharmaceutical compounds.[1][2]

-

Agrochemicals: The compound is utilized in the production of new agrochemical products.[1][2]

-

Chemical Research: It is used in research to explore the reactivity of nitriles and for further functionalization into more complex molecules.[2]

Safety and Handling

Based on the properties of similar nitrile compounds, this compound is considered moderately toxic and should be handled with care.[1][2]

-

Hazards: It is likely irritating to the eyes, skin, and respiratory system.[2][8] Ingestion can lead to systemic toxicity due to the potential release of hydrogen cyanide.[1]

-

Personal Protective Equipment (PPE): Standard laboratory safety protocols should be followed, including the use of appropriate PPE in a well-ventilated fume hood.[2]

-

Incompatibilities: It should be kept away from strong oxidizing agents, reducing agents, strong acids, and bases.[8]

-

Decomposition: Thermal decomposition may produce toxic gases, including carbon monoxide and oxides of nitrogen.[8]

Caption: Synthesis workflow for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Buy this compound | 22364-68-7 [smolecule.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 22364-68-7 [chemicalbook.com]

- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound(22364-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 2-methyl benzyl cyanide, 22364-68-7 [thegoodscentscompany.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Methylbenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 2-Methylbenzyl cyanide (CAS No. 22364-68-7), a versatile intermediate in pharmaceutical and chemical synthesis.[1][2][3][4] The information is intended to enable researchers, scientists, and drug development professionals to work safely with this compound.

Chemical and Physical Properties

This compound, also known as o-tolylacetonitrile, is a clear, colorless to pale yellow or orange-reddish liquid.[2][3][4][5][6] It is characterized by a nitrile functional group attached to a benzyl moiety with a methyl group in the ortho position.[7] This compound is slightly soluble in water but soluble in organic solvents like benzene, ethanol, and ethyl ether.[3][4][5][6][8][9][10]

| Property | Value | Reference |

| Molecular Formula | C₉H₉N | [5][8][11][12][13][14] |

| Molecular Weight | 131.17 g/mol | [6][7][11][13] |

| Appearance | Clear colorless to pale yellow/orange-reddish liquid | [2][4][5][6] |

| Boiling Point | 244-250 °C | [3][8][9][10] |

| Melting Point | 142-143 °C | [3][9] |

| Flash Point | >110 °C (>230 °F) | [3][8][9][10][15][16] |

| Density | 1.056 g/mL at 25 °C | [3][4][6][8][9][10] |

| Water Solubility | Slightly soluble | [3][4][5][6][8][9][10][17] |

| Synonyms | o-Tolylacetonitrile, 2-Methylphenylacetonitrile, o-Methylbenzyl cyanide | [7][8][11][13] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[7][8][11][18] The compound is irritating to the eyes, skin, and respiratory system.[7][8][11][18]

| Hazard Classification | Category | GHS Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[5][7][11] |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin[5][7][11] |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled[7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][7][11] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[7][11] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[7][11] |

Pictograms:

Toxicological Information

The toxicity of this compound is primarily associated with its metabolic conversion to cyanide. [16][17]The toxicological properties of this substance have not been fully investigated. [16][17]

Acute Toxicity

| Route | Species | Value | Reference |

| Intravenous LD50 | Mouse | 56 mg/kg | [9][15] |

Mechanism of Toxicity

Symptoms of Exposure

Exposure to this compound can cause a range of symptoms, primarily related to its irritant nature and the potential for cyanide poisoning.

-

Inhalation: May cause respiratory tract irritation. [16][17]* Skin Contact: Causes skin irritation. [7][11][17]Prolonged contact may lead to dermatitis. [5]* Eye Contact: Causes serious eye irritation and is a lachrymator (induces tearing). [7][11][16][17]* Ingestion: Harmful if swallowed. [7][11]May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. [16][17]In severe cases, it can lead to cyanosis (bluish skin discoloration) due to the release of cyanide. [16][17]

Safety Precautions and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood. [16][17][19]* Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested. [19][20]

Personal Protective Equipment (PPE)

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [11][16][17][20] |

| Skin Protection | Appropriate protective gloves (double gloving is recommended) and clothing to prevent skin exposure. [11][16][17][19] |

| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [11][16][17] |

Handling and Storage

-

Wash hands thoroughly after handling. [16][17]* Avoid contact with eyes, skin, and clothing. [16][17]* Keep the container tightly closed. [16][17]* Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents. [5][11][17]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately. [11][16][17] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention. [11][16][17] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention immediately. [11][16][17] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. [11][16][17] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or appropriate foam. [11][16][17]* Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides may be generated by thermal decomposition or combustion. [11][17][21]Vapors may form explosive mixtures with air when heated. [17]* Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. [11][16][17]

Accidental Release Measures

-

Clean up spills immediately, observing precautions in the Protective Equipment section. [16][17]* Use proper personal protective equipment as indicated in Section 4.2. [16]* For small spills, absorb the material with an inert absorbent material (e.g., sand, silica gel) and place it into a suitable clean, dry, closed container for disposal. [11][17]* Ensure adequate ventilation in the area of the spill. [16][17]

Experimental Protocols

While specific, detailed experimental protocols for the toxicological testing of this compound are not readily available in the public domain, the following represents a generalized methodology for acute oral toxicity testing based on OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure). [3][22]

Objective

To determine the acute oral toxicity of this compound in a rodent model.

Materials

-

This compound (test substance)

-

Vehicle for administration (e.g., corn oil, water)

-

Healthy, young adult laboratory rats (one sex, typically females)

-

Gavage needles

-

Animal caging and husbandry supplies

Methodology

-

Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

-

Sighting Study: A preliminary sighting study is conducted to determine the appropriate starting dose. A single animal is dosed at a specific level (e.g., 300 mg/kg) and observed for signs of toxicity. [3]3. Main Study:

-

Animals are fasted overnight prior to dosing (water is provided ad libitum). [3][23] * The test substance is administered orally by gavage in a single dose to groups of at least 5 animals. [22][23] * Dose levels are selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on the results of the sighting study. [3][22] * A control group receives the vehicle only.

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system, and somatomotor activity), and changes in body weight.

-

Observations are made frequently on the day of dosing and at least daily thereafter for 14 days. [3]5. Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.

-

-

Data Analysis: The number of animals with signs of toxicity and the number of mortalities at each dose level are recorded to determine the toxicity classification of the substance.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. [1]Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. [11][16][20]It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.

Conclusion

This compound is a valuable chemical intermediate with significant hazards that necessitate careful handling and adherence to strict safety protocols. Understanding its physical and chemical properties, toxicological profile, and appropriate emergency procedures is crucial for ensuring the safety of all personnel working with this compound. This guide provides a foundational understanding to support the safe and responsible use of this compound in a research and development setting.

References

- 1. Buy this compound | 22364-68-7 [smolecule.com]

- 2. lobachemie.com [lobachemie.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 22364-68-7 [chemicalbook.com]

- 5. litfl.com [litfl.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Toxicity of benzyl cyanide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound manufacturers and suppliers in india [chemicalbook.com]

- 10. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzyl cyanide - Hazardous Agents | Haz-Map [haz-map.com]

- 13. This compound [webbook.nist.gov]

- 14. PubChemLite - this compound (C9H9N) [pubchemlite.lcsb.uni.lu]

- 15. 2-methyl benzyl cyanide, 22364-68-7 [thegoodscentscompany.com]

- 16. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. This compound(22364-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. chembk.com [chembk.com]

- 19. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. oecd.org [oecd.org]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to o-Tolylacetonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolylacetonitrile, also known as 2-methylbenzyl cyanide, is a key chemical intermediate with significant applications in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis methodologies, and critical role in the manufacturing of high-value compounds, particularly angiotensin II receptor blockers (sartans). Detailed experimental protocols, quantitative data, and reaction pathways are presented to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

o-Tolylacetonitrile is an aromatic nitrile characterized by a cyanomethyl group attached to an ortho-substituted toluene ring.[1] Its strategic placement of the methyl and cyanomethyl groups makes it a versatile building block for the synthesis of more complex molecules. The nitrile functional group can be readily converted into other functionalities such as carboxylic acids, amines, and amides, opening up a wide range of synthetic possibilities. This guide delves into the core aspects of o-tolylacetonitrile, from its historical roots to its modern-day applications.

Discovery and History

While a definitive, singular discovery of o-tolylacetonitrile is not prominently documented in historical chemical literature, its emergence is intrinsically linked to the broader development of synthetic methods for benzyl cyanides in the late 19th and early 20th centuries. The reaction of benzyl halides with alkali metal cyanides to form benzyl cyanides has been a fundamental transformation in organic chemistry for over a century. Early research focused on the synthesis and reactions of a variety of substituted benzyl cyanides, and it is within this body of work that the preparation of o-tolylacetonitrile would have first been achieved. The primary route for its synthesis, the nucleophilic substitution of o-methylbenzyl chloride with a cyanide salt, is a classic example of an SN2 reaction, a mechanism that was extensively studied and elucidated during the foundational period of modern organic chemistry.[2][3]

Synthesis of o-Tolylacetonitrile

The most prevalent and industrially significant method for the synthesis of o-tolylacetonitrile is the reaction of o-methylbenzyl chloride with an alkali metal cyanide, typically sodium cyanide or potassium cyanide, in a suitable solvent.[2][3]

General Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction (SN2), where the cyanide ion acts as the nucleophile, displacing the chloride ion from the benzylic carbon of o-methylbenzyl chloride.

Caption: General reaction scheme for the synthesis of o-tolylacetonitrile.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of o-tolylacetonitrile.

Protocol 1: Laboratory Scale Synthesis

-

Reactants:

-

o-Methylbenzyl chloride

-

Sodium cyanide (NaCN)

-

Ethanol (solvent)

-

-

Procedure:

-

A solution of sodium cyanide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

o-Methylbenzyl chloride is added dropwise to the cyanide solution at room temperature with vigorous stirring.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.

-

The ethanol is removed from the filtrate under reduced pressure.

-

The resulting crude o-tolylacetonitrile is then purified by vacuum distillation.[4]

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [4] |

| Reaction Time | 2-4 hours | [2] |

| Reflux Temperature | ~78 °C (Ethanol) |

Purification

Purification of o-tolylacetonitrile is typically achieved through vacuum distillation.[4] For high-purity applications, such as in the pharmaceutical industry, further purification may be carried out using techniques like fractional distillation or chromatography.[5][6][7]

Applications in Drug Development: The S-Series

o-Tolylacetonitrile is a crucial intermediate in the synthesis of a class of blockbuster antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans". The o-tolyl group in these molecules plays a critical role in their binding to the AT1 receptor. While the direct precursor to the biphenyl structure in many sartan syntheses is often a derivative like 2-cyano-4'-methylbiphenyl (OTBN), the fundamental tolyl nitrile moiety originates from chemistry related to o-tolylacetonitrile.[8]

Role in the Synthesis of Valsartan

In the synthesis of Valsartan, the biphenyl scaffold is often constructed first, followed by the introduction of the valine and tetrazole moieties. The o-tolyl portion is integral to the biphenyl structure that is a key pharmacophore of the drug.[9][10][11][12]

Caption: Simplified workflow for the synthesis of Valsartan.

Role in the Synthesis of Losartan

The synthesis of Losartan also relies on the construction of a biphenyltetrazole structure where the o-tolyl group is a key component.[8][13][14][15]

Caption: Simplified workflow for the synthesis of Losartan.

Role in the Synthesis of Irbesartan

In the synthesis of Irbesartan, a similar strategy is employed, where the o-tolylacetonitrile-derived biphenyl structure is coupled with a spirocyclic iminone.[16][17][18][19][20]

Caption: Simplified workflow for the synthesis of Irbesartan.

Role in the Synthesis of Candesartan

The synthesis of Candesartan cilexetil also utilizes a biphenyl intermediate derived from chemistry related to o-tolylacetonitrile, which is then elaborated to include the benzimidazole and tetrazole moieties.[21][22][23][24][25]

Caption: Simplified workflow for the synthesis of Candesartan Cilexetil.

Physical and Chemical Properties

A summary of the key physical and chemical properties of o-tolylacetonitrile is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H9N | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 245-246 °C | |

| Density | 1.015 g/cm3 | |

| CAS Number | 22364-68-7 | [1] |

Conclusion

o-Tolylacetonitrile, a seemingly simple molecule, holds a significant position in the landscape of modern organic synthesis. Its straightforward preparation and the versatility of its nitrile group have made it an indispensable building block, particularly in the pharmaceutical industry for the synthesis of life-saving antihypertensive drugs. This guide has provided a comprehensive overview of its history, synthesis, and applications, with the aim of equipping researchers, scientists, and drug development professionals with a thorough understanding of this important chemical intermediate. The continued exploration of new synthetic routes and applications for o-tolylacetonitrile and its derivatives will undoubtedly lead to further advancements in medicine and materials science.

References

- 1. 2-(o-Tolyl)acetonitrile | C9H9N | CID 31155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 7. US5426208A - Method of purification of acetonitrile - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Documents download module [ec.europa.eu]

- 10. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]

- 11. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Valsartan synthesis - chemicalbook [chemicalbook.com]

- 13. moodle2.units.it [moodle2.units.it]

- 14. scispace.com [scispace.com]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. acgpubs.org [acgpubs.org]

- 17. US7652147B2 - Process for preparation of Irbesartan - Google Patents [patents.google.com]

- 18. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]

- 19. WO2005113518A1 - Process for preparing irbesartan - Google Patents [patents.google.com]

- 20. CN103787999A - Synthesis method of irbesartan impurity - Google Patents [patents.google.com]

- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 22. researchgate.net [researchgate.net]

- 23. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]

- 24. EP2049510A1 - Process for the preparation of candesartan cilexetil form i - Google Patents [patents.google.com]

- 25. WO2006015134A1 - Process for preparing candesartan cilexetil - Google Patents [patents.google.com]

The Ubiquitous Nitrile: A Technical Guide to the Natural Occurrence of Substituted Benzyl Cyanides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl cyanide and its substituted derivatives represent a class of naturally occurring nitriles with a significant and varied presence across the biological kingdoms. From the defensive mechanisms of plants to the intricate chemical communication of insects, these compounds play a multitude of roles. Their biological activities, ranging from antimicrobial to hormonal, have also positioned them as valuable scaffolds in drug discovery and agrochemical development. This in-depth technical guide explores the natural occurrence of substituted benzyl cyanides, detailing their biosynthesis, prevalence in various organisms, and the experimental methodologies used for their study.

Natural Occurrence and Quantitative Data

Substituted benzyl cyanides are not typically found in high concentrations as free compounds in nature. They are often stored as stable precursor molecules, such as cyanogenic glycosides and glucosinolates, which release the active nitrile upon enzymatic hydrolysis, usually in response to tissue damage.

In Plants

Plants are a primary source of benzyl cyanide precursors. The nitrile is released as a defense mechanism against herbivores and pathogens.

-

Brassicaceae Family: Many members of this family, including cabbage, kohlrabi, and cauliflower, contain benzylglucosinolate (glucotropaeolin).[1] Upon tissue damage, the enzyme myrosinase hydrolyzes this glucosinolate to produce benzyl isothiocyanate, which can be further converted to benzyl cyanide. The concentration of benzylglucosinolate varies significantly between species and even different parts of the plant.

| Plant Species | Glucosinolate (Precursor) | Concentration Range (µmol/g dry weight) | Corresponding Benzyl Cyanide Potential | Reference |

| Brassica species (various) | Benzylglucosinolate (Glucotropaeolin) | 0.1 - 10+ | Variable, dependent on hydrolysis pathway | Generic literature values |

| Salvadora persica (roots) | Benzylglucosinolate | Not directly measured | Essential oil contains 26.2% benzyl nitrile |

-

Populus trichocarpa (Black Cottonwood): This tree produces benzyl cyanide upon herbivory. The biosynthesis from phenylalanine is catalyzed by cytochrome P450 enzymes.

-

Sorghum bicolor (Sorghum): This staple crop produces p-hydroxybenzyl cyanide from the cyanogenic glycoside dhurrin. Dhurrin is synthesized from tyrosine. The biosynthesis of benzyl cyanide from phenylalanine has also been identified in sorghum, with phenylacetaldoxime as a key intermediate.[1]

In Arthropods

Certain arthropods utilize benzyl cyanide and related compounds for defense and communication. For instance, some millipede species release a mixture of cyanogenic compounds, including benzaldehyde and benzyl cyanide, as a defensive spray. Benzyl cyanide has also been identified as a pheromone in certain insect species.[2]

In Fungi and Bacteria

The presence of cyanogenic glycosides has been reported in some species of fungi and bacteria, suggesting the potential for benzyl cyanide production in these organisms as well.[3][4] Substituted benzyl compounds have demonstrated antibacterial and antifungal activities, indicating a role in microbial interactions.

| Compound Type | Organism Type | Activity | Reference |

| Substituted Benzyl 4-Ketohexanoates | Fungi & Bacteria | Antimicrobial (MIC values reported for synthetic derivatives) | |

| N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide | Fungi & Bacteria | Antibacterial and Antifungal (MIC values reported for synthetic derivatives) | |

| Benzyl Bromide Derivatives | Fungi & Bacteria | Antibacterial and Antifungal (MIC values reported for synthetic derivatives) | |

| p-cyanobenzyl-substituted N-Heterocyclic carbene - Silver complexes | Bacteria | Antibacterial |

Biosynthetic Pathways

The biosynthesis of benzyl cyanides in plants typically originates from aromatic amino acids, primarily phenylalanine and tyrosine.

Biosynthesis of Benzyl Cyanide in Populus trichocarpa

The pathway in Populus trichocarpa involves the conversion of L-phenylalanine to phenylacetaldoxime, which is then converted to benzyl cyanide. This process is catalyzed by specific cytochrome P450 enzymes.

Caption: Biosynthesis of Benzyl Cyanide in Populus trichocarpa.

Biosynthesis of p-Hydroxybenzyl Cyanide from Dhurrin in Sorghum bicolor

In Sorghum bicolor, the cyanogenic glycoside dhurrin is synthesized from L-tyrosine. Upon tissue damage, dhurrin is hydrolyzed to p-hydroxymandelonitrile, which then decomposes to p-hydroxybenzaldehyde and hydrogen cyanide. While not directly forming a substituted benzyl cyanide, this pathway is a major source of cyanogenic potential in this plant. The biosynthesis of benzyl cyanide itself has also been identified.

Caption: Biosynthesis and breakdown of the cyanogenic glycoside dhurrin.

Signaling Pathways

Benzyl cyanide can exert biological effects through various mechanisms, most notably by mimicking the plant hormone auxin.

Auxin-like Signaling of Benzyl Cyanide in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, exogenously applied benzyl cyanide induces auxin-like physiological responses. This effect is mediated by the enzymatic conversion of benzyl cyanide to phenylacetic acid (PAA), a known natural auxin, by nitrilase enzymes.

Caption: Benzyl cyanide induces an auxin response via conversion to PAA.

Experimental Protocols

The study of naturally occurring substituted benzyl cyanides involves a multi-step process from extraction to characterization.

Extraction and Isolation

Given that benzyl cyanides are often derived from glycosidic precursors, the extraction method must be carefully chosen to either preserve the precursor or to induce its hydrolysis to release the nitrile.

1. Extraction of Glucosinolates (Precursors to Benzyl Cyanide in Brassicaceae):

-

Sample Preparation: Freeze-dry plant material and grind to a fine powder.

-

Extraction Solvent: 70-80% methanol or ethanol is commonly used.

-

Procedure:

-

Homogenize the powdered plant material with the extraction solvent.

-

Heat the mixture to inactivate myrosinase (e.g., 70-80°C for 10-15 minutes).